(3,3-Difluorocyclopentyl)methanol
Overview
Description
“(3,3-Difluorocyclopentyl)methanol” is a research chemical with the CAS Number: 883731-63-3 . It has a molecular weight of 136.14 .
Molecular Structure Analysis
The molecular formula of “(3,3-Difluorocyclopentyl)methanol” is C6H10F2O . The average mass is 136.140 Da and the monoisotopic mass is 136.069977 Da .
Scientific Research Applications
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Low-Valent Compounds with Heavy Group-14 Elements : These compounds have received significant attention in several fields of chemistry due to their unique electronic properties. They have shown applications in various areas such as organic transformations, small molecule activation, and materials .
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Digital Microfluidics : This technology has emerged as a popular tool for a wide range of applications. In digital microfluidics, nanoliter to microliter droplets containing samples and reagents can be manipulated to carry out a range of discrete fluidic operations .
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Fuel and Energy : Methanol is being employed globally in many innovative applications to meet our growing energy demand. It is used to fuel cars, trucks, marine vessels, boilers, cookstoves, and kilns .
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Vapor Recompression Systems : PILLER is showcasing an innovation for a serial connect system for Vapor Recompression at ACHEMA 2024. The PILLER VapoStation, a new solution for a serial connect system for Mechanical Vapor Recompression (MVR) applications based on the VapoFans, combines the reliable performance, high efficiency, and large working area of their VapoFan portfolio with a significantly more compact, even more modular design and greatly improved maintenance options .
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Synthesis and Applications of α-Trifluoromethylstyrenes : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds. They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution .
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Fluorinated Metal-Organic Frameworks (F-MOFs) : The principal aim is to provide an overview of the structural features and the main application of MOFs containing fluorine atoms both as anionic units or as coordinating elements of more complex inorganic units .
properties
IUPAC Name |
(3,3-difluorocyclopentyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRIAAVEVHRJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocyclopentyl)methanol | |
CAS RN |
883731-63-3 | |
Record name | (3,3-difluorocyclopentyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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